Cas no 10065-71-1 (Glycine,N-(triphenylmethyl)-, methyl ester)

Glycine, N-(triphenylmethyl)-, methyl ester is a protected glycine derivative widely used in peptide synthesis and organic chemistry. The trityl (triphenylmethyl) group serves as a robust protecting group for the amino functionality, offering stability under acidic and basic conditions while remaining selectively removable under mild acidic conditions. The methyl ester moiety provides additional versatility for further functionalization. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and other applications requiring orthogonal protection strategies. Its high purity and consistent performance make it a reliable choice for researchers seeking precise control over synthetic pathways.
Glycine,N-(triphenylmethyl)-, methyl ester structure
10065-71-1 structure
Product Name:Glycine,N-(triphenylmethyl)-, methyl ester
CAS No:10065-71-1
MF:C22H21NO2
MW:331.407645940781
MDL:MFCD06795924
CID:98796
PubChem ID:637611
Update Time:2025-11-01

Glycine,N-(triphenylmethyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Glycine,N-(triphenylmethyl)-, methyl ester
    • methyl 2-(tritylamino)acetate
    • N-TRITYLGLYCINE METHYL ESTER
    • GLYCINE,N-TRITYL,METHYL ESTER
    • Glycine,N-trityl-,methyl ester (8CI)
    • methyl N-tritylglycinate
    • N-Trityl-glycin-methylester
    • glycine, N-(triphenylmethyl)-, methyl ester
    • METHYL 2-[(TRIPHENYLMETHYL)AMINO]ACETATE
    • DTXSID60348470
    • Trt-Gly-OMe
    • InChI=1/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H
    • AKOS027327160
    • SCHEMBL22916699
    • AS-66069
    • 10065-71-1
    • MDL: MFCD06795924
    • Inchi: 1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3
    • InChI Key: QFCOXPSJQAJMPM-UHFFFAOYSA-N
    • SMILES: O(C)C(CNC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 331.15700
  • Monoisotopic Mass: 331.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33000
  • LogP: 4.13200

Glycine,N-(triphenylmethyl)-, methyl ester Pricemore >>

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Additional information on Glycine,N-(triphenylmethyl)-, methyl ester

Comprehensive Overview of Glycine,N-(triphenylmethyl)-, methyl ester (CAS No. 10065-71-1)

Glycine,N-(triphenylmethyl)-, methyl ester (CAS No. 10065-71-1) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound, often referred to by its abbreviated name Trityl glycine methyl ester, plays a critical role in protecting amino acid functionalities during complex chemical reactions. Its unique structure, featuring a triphenylmethyl (trityl) group, provides exceptional stability under acidic conditions, making it a preferred choice for researchers in medicinal chemistry and biotechnology.

The growing demand for peptide-based therapeutics has heightened interest in compounds like Glycine,N-(triphenylmethyl)-, methyl ester. Recent trends in drug discovery emphasize the importance of protecting groups to ensure high yields and purity in synthetic pathways. As such, this compound is frequently searched alongside terms like "amino acid protection strategies", "peptide coupling reagents", and "trityl group applications". Its compatibility with solid-phase peptide synthesis (SPPS) further enhances its relevance in modern biopharmaceutical development.

From a structural perspective, the triphenylmethyl moiety in Glycine,N-(triphenylmethyl)-, methyl ester offers steric hindrance that prevents unwanted side reactions. This characteristic is particularly valuable when synthesizing complex peptides or modifying protein structures. Researchers often explore its use in conjunction with other protecting groups, such as Fmoc or Boc, to achieve selective deprotection sequences. The compound's stability also makes it suitable for long-term storage, addressing common challenges in laboratory reagent management.

In the context of green chemistry, Glycine,N-(triphenylmethyl)-, methyl ester has garnered attention for its potential in reducing waste generation during peptide synthesis. The trityl group can be cleaved under mild conditions, minimizing the need for harsh reagents—a key consideration for sustainable pharmaceutical manufacturing. This aligns with current industry searches for "environmentally friendly protecting groups" and "green peptide synthesis methods".

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify the purity and identity of Glycine,N-(triphenylmethyl)-, methyl ester. These methods ensure compliance with stringent quality control standards required in GMP production. The compound's well-defined spectral properties (e.g., characteristic proton shifts in the aromatic region) facilitate its identification in complex reaction mixtures.

Beyond pharmaceutical applications, Glycine,N-(triphenylmethyl)-, methyl ester finds use in material science for designing amino acid-functionalized polymers. Its amphiphilic nature enables the creation of novel biocompatible materials with applications in drug delivery systems and tissue engineering. This interdisciplinary relevance explains frequent searches combining "amino acid derivatives" with "smart materials" or "biomedical polymers".

The synthesis of Glycine,N-(triphenylmethyl)-, methyl ester typically involves the reaction of glycine methyl ester with triphenylmethyl chloride in the presence of a base. Optimization of this process remains an active research area, particularly regarding yield improvement and solvent selection. Recent publications highlight innovative approaches using microwave-assisted synthesis or continuous flow chemistry to enhance efficiency.

As the global peptide market continues expanding (projected to exceed $50 billion by 2027), intermediates like Glycine,N-(triphenylmethyl)-, methyl ester will maintain their strategic importance. Its versatility in both solution-phase and solid-phase synthesis ensures ongoing relevance across multiple therapeutic areas, including oncology, metabolic disorders, and infectious diseases. Researchers frequently investigate its derivatives for improved bioavailability or targeted drug delivery properties.

Storage recommendations for Glycine,N-(triphenylmethyl)-, methyl ester emphasize protection from moisture and light, typically at temperatures between 2-8°C. Proper handling ensures consistent performance in sensitive multi-step syntheses, addressing common concerns about reagent stability in organic chemistry workflows. These practical considerations often appear in search queries related to "amino acid derivative storage" or "peptide reagent handling".

In conclusion, Glycine,N-(triphenylmethyl)-, methyl ester (CAS No. 10065-71-1) represents a cornerstone reagent in modern organic synthesis and drug development. Its unique protective capabilities, combined with emerging applications in biomaterials and green chemistry, ensure its continued importance in scientific research. The compound's alignment with current trends in personalized medicine and sustainable chemistry positions it as a valuable tool for addressing tomorrow's healthcare challenges.

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